

1,4-Diphenyl-1-butanone CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Diphenyl-1-butanone

Cat. No.: B1265814

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Technical Guide: 1,4-Diphenyl-1-butanone

CAS Number: 5407-91-0

This technical guide provides an in-depth overview of **1,4-Diphenyl-1-butanone**, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

1,4-Diphenyl-1-butanone, also known as 4-Phenylbutyrophenone, is a ketone derivative featuring two phenyl groups. Its properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	5407-91-0[1][2][3][4]
Molecular Formula	C ₁₆ H ₁₆ O[1][2]
IUPAC Name	1,4-diphenylbutan-1-one[2]
Synonyms	4-Phenylbutyrophenone, 3-Phenylpropyl phenyl ketone
InChI Key	GBUMEGMLTNAXOM-UHFFFAOYSA-N[2][3]
SMILES	<chem>C1=CC=C(C=C1)CCCC(=O)C2=CC=CC=C2</chem> [2]

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	224.30 g/mol [1][2]
Appearance	White to pale yellow or pale pink powder/granules[5]
Melting Point	54-56 °C[2]
Boiling Point	180 °C at 8 mmHg[2]
Purity	≥97.5% (by GC)[5]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of **1,4-Diphenyl-1-butanone**.

Synthesis: Friedel-Crafts Acylation

A common and effective method for the synthesis of **1,4-Diphenyl-1-butanone** is the Friedel-Crafts acylation of benzene with 4-phenylbutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction:

4-Phenylbutyryl chloride + Benzene $\xrightarrow{\text{AlCl}_3}$ **1,4-Diphenyl-1-butanone** + HCl

Methodology:

- **Apparatus Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is assembled. The entire apparatus is kept under an inert atmosphere (e.g., dry nitrogen or argon).
- **Reagent Charging:** The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and an excess of dry benzene, which serves as both the reactant and the solvent. The mixture is cooled in an ice bath to 0-5 °C.
- **Addition of Acyl Chloride:** 4-Phenylbutyryl chloride (1.0 equivalent) is dissolved in a small amount of dry benzene and added to the dropping funnel. This solution is then added dropwise to the stirred, cooled benzene/ AlCl_3 slurry over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux (around 60°C) for 1-2 hours to ensure the reaction goes to completion.
- **Quenching:** The reaction mixture is cooled back to 0-5 °C in an ice bath. It is then carefully and slowly quenched by the addition of crushed ice, followed by cold dilute hydrochloric acid (e.g., 2M HCl) to decompose the aluminum chloride complex.
- **Work-up:** The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification: Recrystallization

The crude **1,4-Diphenyl-1-butanone**, which is a solid at room temperature, can be purified by recrystallization.

Methodology:

- **Solvent Selection:** A suitable solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A mixed solvent system of ethanol and water or a single solvent like isopropanol is often effective for ketones of this type.
- **Dissolution:** The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the hot solvent (e.g., ethanol) is added until the solid just dissolves completely.
- **Decolorization (Optional):** If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes. The charcoal is then removed by hot filtration.
- **Crystallization:** The hot, clear solution is allowed to cool slowly to room temperature. The flask should be covered to prevent solvent evaporation. As the solution cools, the solubility of the product decreases, leading to the formation of crystals.
- **Maximizing Yield:** Once the solution has reached room temperature and crystal formation has slowed, the flask can be placed in an ice bath for 30-60 minutes to maximize the yield of the precipitate.
- **Isolation and Washing:** The crystals are collected by vacuum filtration using a Büchner funnel. The collected crystals are washed with a small amount of the ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
- **Drying:** The purified crystals are dried in a vacuum oven at a temperature well below their melting point to remove any residual solvent.

Analytical Characterization

The identity and purity of the synthesized **1,4-Diphenyl-1-butanone** can be confirmed using various spectroscopic and chromatographic methods.

Table 3: Spectroscopic Data

Technique	Expected Characteristics
¹ H NMR	Signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the butanone chain. The protons alpha to the carbonyl group will be shifted downfield.
¹³ C NMR	A characteristic signal for the carbonyl carbon is expected in the range of 190-220 ppm. Signals for the aromatic carbons will appear between 110-150 ppm, and the aliphatic carbons will be in the 10-60 ppm range.
IR Spectroscopy	A strong, sharp absorption band characteristic of a C=O (ketone) stretch is expected around 1685 cm ⁻¹ . Aromatic C-H stretching bands will appear just above 3000 cm ⁻¹ , and aliphatic C-H stretching bands will be just below 3000 cm ⁻¹ .
Mass Spectrometry	The electron ionization mass spectrum will show a molecular ion peak (M ⁺) corresponding to the molecular weight of the compound (m/z = 224.3). Characteristic fragmentation patterns for ketones and aromatic compounds will also be present.

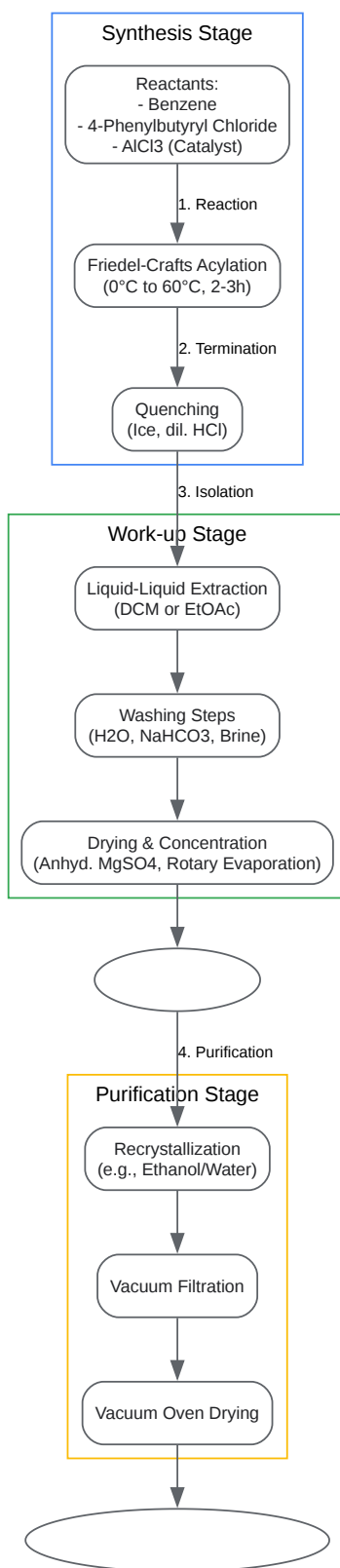
Chromatographic Analysis

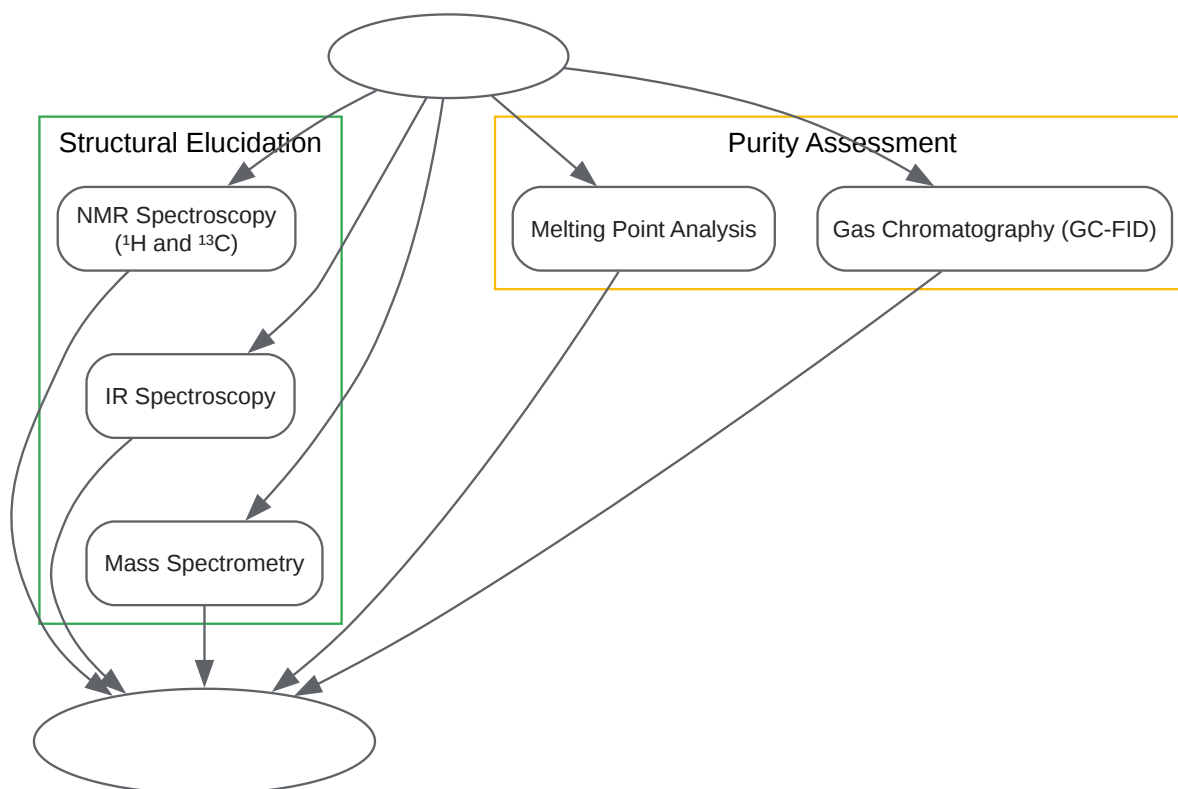
Gas Chromatography (GC): Purity is typically assessed using Gas Chromatography, often with a Flame Ionization Detector (FID). A capillary column with a non-polar stationary phase is suitable for this analysis. The retention time of the main peak under specific conditions (e.g., temperature program, carrier gas flow rate) confirms the compound's identity when compared to a standard, and the peak area percentage is used to determine its purity.

Mandatory Visualizations

Synthetic and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of **1,4-Diphenyl-1-butanone**.





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- To cite this document: BenchChem. [1,4-Diphenyl-1-butanone CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265814#1-4-diphenyl-1-butanone-cas-number-and-properties]

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